N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide
Overview
Description
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide is a compound known for its role as an inhibitor in various biochemical pathways. It is particularly noted for its ability to inhibit mixed lineage kinase domain-like protein (MLKL), which is involved in necroptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide typically involves the reaction of 3-methoxypyrazine-2-amine with 4-isocyanatobenzenesulfonamide under controlled conditions. This reaction forms the sulfonamide linkage. The final step involves the addition of 3-phenylpropanoic acid to form the complete compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve agents like sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.
Biology: Plays a role in studying necroptosis and other cell death pathways.
Medicine: Investigated for its potential therapeutic effects in diseases involving necroptosis, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by covalently modifying cysteine residues on MLKL, thereby inhibiting its function. This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis. The molecular targets include MLKL and other proteins involved in the necroptosis pathway .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another inhibitor of necroptosis, but it targets RIP1 kinase instead of MLKL.
GSK’872: Inhibits RIP3 kinase, another component of the necroptosis pathway.
Ferrostatin-1: Inhibits ferroptosis, a different form of programmed cell death
Uniqueness
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide is unique in its specific inhibition of MLKL, making it a valuable tool for studying necroptosis. Its specificity and potency distinguish it from other inhibitors that target different components of the cell death pathways .
Properties
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-28-20-19(21-13-14-22-20)24-29(26,27)17-10-8-16(9-11-17)23-18(25)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3,(H,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKZGFJMJDPAKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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